2(3H)-Benzothiazolone,5-methyl-7-nitro-(9CI)
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Overview
Description
5-Methyl-7-nitrobenzo[d]thiazol-2(3H)-one is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused with a thiazole ring, which contains a nitro group at the 7th position and a methyl group at the 5th position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone,5-methyl-7-nitro-(9CI) typically involves the nitration of 5-methylbenzo[d]thiazol-2(3H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of 2(3H)-Benzothiazolone,5-methyl-7-nitro-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-nitrobenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromic acid.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Reduction: 5-Methyl-7-aminobenzo[d]thiazol-2(3H)-one.
Oxidation: 5-Carboxy-7-nitrobenzo[d]thiazol-2(3H)-one.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
5-Methyl-7-nitrobenzo[d]thiazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Benzothiazolone,5-methyl-7-nitro-(9CI) is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-Nitrobenzo[d]thiazol-2-amine: Similar structure but lacks the methyl group at the 5th position.
2-Methylbenzothiazole: Lacks the nitro group at the 7th position.
7-Nitrobenzothiazole: Lacks the methyl group at the 5th position.
Uniqueness
5-Methyl-7-nitrobenzo[d]thiazol-2(3H)-one is unique due to the presence of both the nitro and methyl groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications, distinguishing it from other benzothiazole derivatives.
Properties
IUPAC Name |
5-methyl-7-nitro-3H-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-4-2-5-7(14-8(11)9-5)6(3-4)10(12)13/h2-3H,1H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYIOMXBAHBJHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)[N+](=O)[O-])SC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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